Cas no 748743-73-9 (5-tert-butyl-1,2,4-oxadiazole-3-carboxylic acid)

5-tert-butyl-1,2,4-oxadiazole-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1,2,4-Oxadiazole-3-carboxylicacid, 5-(1,1-dimethylethyl)-
- 1,2,4-Oxadiazole-3-carboxylicacid,5-(1,1-dimethylethyl)-(9CI)
- 5-tert-butyl-1,2,4-oxadiazole-3-carboxylic acid
- 5-(tert-Butyl)-1,2,4-oxadiazole-3-carboxylic acid
- 748743-73-9
- AKOS012689281
- Z1136435761
- SCHEMBL8965367
- DTXSID20599901
- EN300-111462
- 5-(tert-Butyl)-1,2,4-oxadiazole-3-carboxylicacid
- CS-0112598
- 1,2,4-oxadiazole-3-carboxylic acid,5-tert-butyl-
- 5-tert-butyl-1,2,4-oxadiazole-3-carboxylic acid(Sodium salt form)
- FHJXCPARNFHMSZ-UHFFFAOYSA-N
- D77090
- 5-tert-Butyl-[1,2,4]oxadiazole-3-carboxylic acid
- DB-219609
-
- MDL: MFCD32661912
- インチ: InChI=1S/C7H10N2O3/c1-7(2,3)6-8-4(5(10)11)9-12-6/h1-3H3,(H,10,11)
- InChIKey: FHJXCPARNFHMSZ-UHFFFAOYSA-N
- SMILES: CC(C)(C)C1=NC(=NO1)C(=O)O
計算された属性
- 精确分子量: 170.06914219g/mol
- 同位素质量: 170.06914219g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 188
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.7
- トポロジー分子極性表面積: 76.2Ų
じっけんとくせい
- 密度みつど: 1.234±0.06 g/cm3(Predicted)
- Boiling Point: 308.9±25.0 °C(Predicted)
5-tert-butyl-1,2,4-oxadiazole-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D711147-5g |
5-TERT-BUTYL-1,2,4-OXADIAZOLE-3-CARBOXYLIC ACID (Sodium salt) |
748743-73-9 | 97% | 5g |
$600 | 2024-06-05 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8276-1G |
5-tert-butyl-1,2,4-oxadiazole-3-carboxylic acid |
748743-73-9 | 95% | 1g |
¥ 3,946.00 | 2023-04-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8276-10G |
5-tert-butyl-1,2,4-oxadiazole-3-carboxylic acid |
748743-73-9 | 95% | 10g |
¥ 19,734.00 | 2023-04-07 | |
Chemenu | CM390897-10g |
5-tert-butyl-1,2,4-oxadiazole-3-carboxylic acid |
748743-73-9 | 95%+ | 10g |
$*** | 2023-05-29 | |
Enamine | EN300-111462-2.5g |
5-tert-butyl-1,2,4-oxadiazole-3-carboxylic acid |
748743-73-9 | 90% | 2.5g |
$343.0 | 2023-10-27 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8276-100MG |
5-tert-butyl-1,2,4-oxadiazole-3-carboxylic acid |
748743-73-9 | 95% | 100MG |
¥ 990.00 | 2023-04-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8276-100mg |
5-tert-butyl-1,2,4-oxadiazole-3-carboxylic acid |
748743-73-9 | 95% | 100mg |
¥1080.0 | 2024-04-17 | |
1PlusChem | 1P005H3F-250mg |
1,2,4-Oxadiazole-3-carboxylicacid, 5-(1,1-dimethylethyl)- |
748743-73-9 | 90% | 250mg |
$180.00 | 2023-12-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8276-5g |
5-tert-butyl-1,2,4-oxadiazole-3-carboxylic acid |
748743-73-9 | 95% | 5g |
¥12917.0 | 2024-04-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1183238-250mg |
5-(tert-Butyl)-1,2,4-oxadiazole-3-carboxylic acid |
748743-73-9 | 98% | 250mg |
¥2073.00 | 2024-07-28 |
5-tert-butyl-1,2,4-oxadiazole-3-carboxylic acid 関連文献
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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8. Back matter
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
5-tert-butyl-1,2,4-oxadiazole-3-carboxylic acidに関する追加情報
5-tert-Butyl-1,2,4-oxadiazole-3-carboxylic Acid (CAS No. 748743-73-9): An Overview of Its Structure, Properties, and Applications
5-tert-butyl-1,2,4-oxadiazole-3-carboxylic acid (CAS No. 748743-73-9) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals and materials science. This compound belongs to the class of 1,2,4-oxadiazoles, which are characterized by their five-membered heterocyclic ring containing two oxygen atoms and one nitrogen atom. The presence of the tert-butyl group and the carboxylic acid functional group imparts distinct chemical and physical properties to this molecule.
The molecular formula of 5-tert-butyl-1,2,4-oxadiazole-3-carboxylic acid is C8H11N3O3, and its molecular weight is approximately 185.19 g/mol. The compound is a white crystalline solid at room temperature and is soluble in polar solvents such as water, methanol, and dimethyl sulfoxide (DMSO). Its melting point is around 160°C, making it suitable for various synthetic and analytical processes.
The synthesis of 5-tert-butyl-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of a nitrile oxide with a suitable nitrile or amide. One common synthetic route involves the reaction of tert-butyl nitrile with hydroxylamine hydrochloride in the presence of an acid catalyst to form the corresponding nitrile oxide intermediate. This intermediate then reacts with an appropriate carboxylic acid or its derivative to form the desired 1,2,4-oxadiazole ring. The final step often involves hydrolysis to introduce the carboxylic acid functionality.
In terms of its chemical reactivity, 5-tert-butyl-1,2,4-oxadiazole-3-carboxylic acid exhibits several notable properties. The tert-butyl group provides steric protection and enhances the stability of the molecule. The carboxylic acid group can participate in various chemical reactions such as esterification, amidation, and salt formation. These functional groups also contribute to the compound's solubility and bioavailability when used in pharmaceutical applications.
5-tert-butyl-1,2,4-oxadiazole-3-carboxylic acid has been studied for its potential biological activities. Recent research has shown that this compound exhibits anti-inflammatory properties due to its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, it has demonstrated antiviral activity against certain RNA viruses by interfering with viral replication processes. These findings have sparked interest in exploring its potential as a therapeutic agent for various diseases.
In the field of materials science, 5-tert-butyl-1,2,4-oxadiazole-3-carboxylic acid has been investigated for its use in the synthesis of functional polymers and coatings. The presence of the carboxylic acid group allows for easy functionalization through polymerization reactions or grafting onto surfaces. This makes it a valuable building block for creating materials with tailored properties such as enhanced mechanical strength or improved biocompatibility.
The environmental impact of 5-tert-butyl-1,2,4-oxadiazole-3-carboxylic acid is another important consideration. Studies have shown that this compound has low toxicity and minimal environmental persistence when used under controlled conditions. However, proper handling and disposal practices are essential to minimize any potential risks associated with its use.
In conclusion, 5-tert-butyl-1,2,4-oxadiazole-3-carboxylic acid (CAS No. 748743-73-9) is a multifaceted compound with a wide range of applications in pharmaceuticals and materials science. Its unique chemical structure and functional groups make it a valuable candidate for further research and development. As new studies continue to uncover its potential benefits and applications, this compound is likely to play an increasingly important role in various scientific and industrial fields.
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